![molecular formula C21H17FN4O3S B2490369 N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide CAS No. 1171945-06-4](/img/structure/B2490369.png)
N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound of interest is part of a broader class of chemicals that have garnered attention for their potential in various applications, including pharmaceuticals, due to their unique structural features and biological activities. These compounds are characterized by their incorporation of pyrazole, fluorobenzo[d]thiazol, and dihydrobenzo[b][1,4]dioxine units, which contribute to their distinct chemical and physical properties.
Synthesis Analysis
The synthesis of fluorocontaining derivatives of pyrazolo[3,4-d]pyrimidines and related compounds typically involves reactions with primary and secondary amines, high-temperature cyclization, and specific conditions tailored to achieve the desired fluorocontaining substituted amides and heterocyclic structures (Eleev, Kutkin, & Zhidkov, 2015). These processes highlight the complexity and precision required in the synthesis of such compounds.
Molecular Structure Analysis
The crystal structure and molecular geometry of related compounds, such as ethyl 6-amino-5-cyano-4-(4-fluorophenyl)-2,4-dihydropyrano[2,3-c]pyrazole-3-carboxylate, have been determined by X-ray structure analysis, revealing detailed insights into the spatial arrangement and electronic structure (Kumar, Banerjee, Brahmachari, & Gupta, 2018). These analyses are crucial for understanding the compound's reactivity and interactions.
Aplicaciones Científicas De Investigación
Design and Synthesis of Novel Compounds
Several studies focus on the design and synthesis of novel compounds that could serve as inhibitors or agents against specific targets. For example, a series of compounds were synthesized and evaluated for their in vitro activity against Mycobacterium smegmatis (MS) GyrB ATPase assay, Mycobacterium tuberculosis (MTB) DNA gyrase supercoiling assay, antituberculosis activity, and cytotoxicity, showing promising results against these bacterial targets without being cytotoxic at certain concentrations (Jeankumar et al., 2013). Similarly, novel fluoro-substituted benzo[b]pyran compounds have been synthesized and tested against human cancer cell lines, demonstrating anticancer activity at low concentrations compared to a reference drug (Hammam et al., 2005).
Potential Biological Activities
Research into structurally related compounds also highlights their potential biological activities. For instance, novel analogs of pyrazol-5-ones were designed and synthesized, with some displaying promising antibacterial activity especially against Staphylococcus aureus and Bacillus subtilis, indicating that these compounds exhibit antibacterial activity at non-cytotoxic concentrations (Palkar et al., 2017). Another study synthesized carboxamide derivatives of benzo[b][1,6]naphthyridines, which were potent cytotoxins against leukemia and carcinoma cell lines, with some compounds showing curative effects in mouse models of cancer (Deady et al., 2003).
Propiedades
IUPAC Name |
N-(4-fluoro-1,3-benzothiazol-2-yl)-N-(2-pyrazol-1-ylethyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17FN4O3S/c22-15-3-1-4-18-19(15)24-21(30-18)26(10-9-25-8-2-7-23-25)20(27)14-5-6-16-17(13-14)29-12-11-28-16/h1-8,13H,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVNOZPYZRANPBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C(=O)N(CCN3C=CC=N3)C4=NC5=C(C=CC=C5S4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17FN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


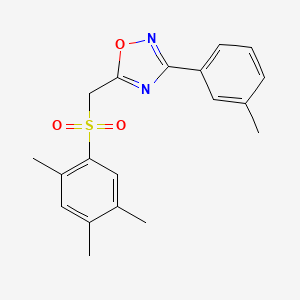

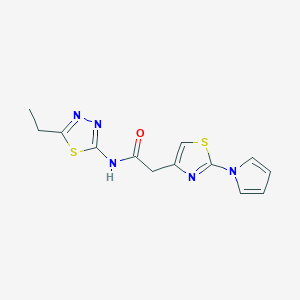
![3-Acetyl-N-[(4-hydroxy-6,7-dihydro-5H-1-benzofuran-4-yl)methyl]benzenesulfonamide](/img/structure/B2490292.png)
![2-methyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)propane-1-sulfonamide](/img/structure/B2490294.png)
![2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)-N-(2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)ethyl)acetamide](/img/structure/B2490297.png)
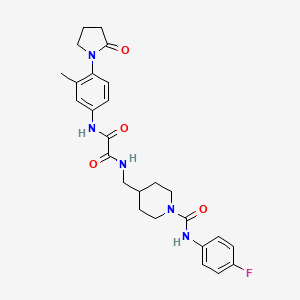
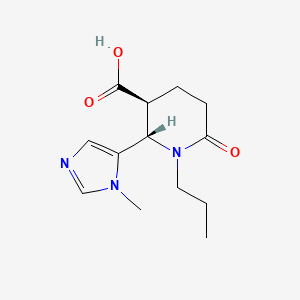

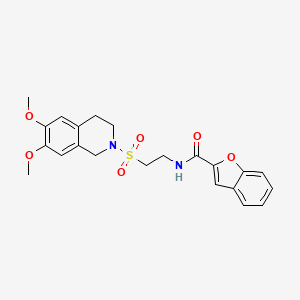

![1-((3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-phenyl-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2490306.png)
![N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)-3,5-dimethoxybenzamide](/img/structure/B2490307.png)